CYCLO(-beta-ALA-GLY-beta-ALA-GLY) CYCLO(-beta-ALA-GLY-beta-ALA-GLY)
Brand Name: Vulcanchem
CAS No.:
VCID: VC20493536
InChI: InChI=1S/C10H16N4O4/c15-7-1-3-11-9(17)6-14-8(16)2-4-12-10(18)5-13-7/h1-6H2,(H,11,17)(H,12,18)(H,13,15)(H,14,16)
SMILES:
Molecular Formula: C10H16N4O4
Molecular Weight: 256.26 g/mol

CYCLO(-beta-ALA-GLY-beta-ALA-GLY)

CAS No.:

Cat. No.: VC20493536

Molecular Formula: C10H16N4O4

Molecular Weight: 256.26 g/mol

* For research use only. Not for human or veterinary use.

CYCLO(-beta-ALA-GLY-beta-ALA-GLY) -

Specification

Molecular Formula C10H16N4O4
Molecular Weight 256.26 g/mol
IUPAC Name 1,4,8,11-tetrazacyclotetradecane-2,5,9,12-tetrone
Standard InChI InChI=1S/C10H16N4O4/c15-7-1-3-11-9(17)6-14-8(16)2-4-12-10(18)5-13-7/h1-6H2,(H,11,17)(H,12,18)(H,13,15)(H,14,16)
Standard InChI Key SOTAFKYEJRMIOS-UHFFFAOYSA-N
Canonical SMILES C1CNC(=O)CNC(=O)CCNC(=O)CNC1=O

Introduction

Structural Characterization and Molecular Identity

Molecular Architecture

The cyclic tetrapeptide cyclo[Gly-β-Ala-Gly-β-Ala] adopts a 14-membered ring conformation, as evidenced by its IUPAC name, 1,4,8,11-tetrazacyclotetradecane-2,5,9,12-tetrone . The incorporation of beta-alanine—a non-proteinogenic amino acid with a three-carbon backbone—introduces conformational flexibility compared to alpha-amino acid-based cyclic peptides. This flexibility arises from the additional methylene group in β-Ala, which reduces ring strain and alters hydrogen-bonding patterns.

Stereochemical Configuration

Synthetic Challenges and Cyclization Strategies

Linear Precursor Assembly

The synthesis of cyclic tetrapeptides typically involves preparing a linear precursor followed by intramolecular cyclization. For cyclo(-beta-Ala-Gly-beta-Ala-Gly), the linear sequence H-Gly-β-Ala-Gly-β-Ala-OH would require activation of the C-terminus (e.g., as a p-nitrophenyl ester) to facilitate nucleophilic attack by the N-terminal amine .

Beta-Amino Acid Incorporation

Beta-alanine’s extended backbone complicates standard solid-phase peptide synthesis (SPPS) protocols. Unlike alpha-amino acids, β-Ala lacks a side-chain protecting group, necessitating orthogonal protection strategies for the alpha-amine and carboxylate during chain elongation .

Cyclization Efficiency and Side Reactions

Studies on analogous systems reveal that beta-aspartyl residues undergo rapid rearrangement to alpha-aspartyl forms during cyclization attempts, undermining ring closure . While beta-alanine lacks the carboxylate side chain responsible for this rearrangement, its conformational flexibility may still predispose the linear precursor to off-pathway reactions, such as oligomerization or epimerization.

Solvent and Coupling Agent Optimization

High-dilution conditions (≤1 mM) are critical to favor intramolecular cyclization over intermolecular polymerization. Coupling agents like HATU or PyBOP, combined with bases such as DIEA, may enhance reaction efficiency in aprotic solvents (e.g., DMF or DCM) .

Thermodynamic and Physicochemical Properties

Melting Behavior and Thermal Stability

Fast scanning calorimetry (FSC) studies on cyclic dipeptides like cyclo(Ala-Gly) reveal reduced melting enthalpies (ΔhSL\Delta h_{\text{SL}}) compared to linear analogs . For cyclo(Ala-Gly), ΔhSL=24±4kJ/mol\Delta h_{\text{SL}} = 24 \pm 4 \, \text{kJ/mol}, whereas linear Ala-Gly exhibits 52±7kJ/mol52 \pm 7 \, \text{kJ/mol} . This disparity suggests that cyclization diminishes lattice energy, likely due to constrained molecular packing. Extrapolating these findings, cyclo(-beta-Ala-Gly-beta-Ala-Gly) may exhibit a melting point below 600 K, with a ΔhSL\Delta h_{\text{SL}} of ~30–40 kJ/mol.

Aqueous Solubility and Hydration

Cyclization generally reduces peptide solubility by masking polar backbone groups. For cyclo(Ala-Gly), experimental solubility in water at 298 K is approximately 0.15 mol/kg, significantly lower than linear Ala-Gly (0.8 mol/kg) . PC-SAFT modeling predicts similar trends for cyclo(-beta-Ala-Gly-beta-Ala-Gly), with solubility further modulated by the hydrophobic beta-alanine methylene groups.

pH-Dependent Solubility

Stability and Degradation Pathways

Thermal Decomposition

At elevated temperatures (>500 K), cyclic peptides undergo retro-cyclization or backbone scission. For cyclo(Ala-Gly), decomposition precedes melting in conventional DSC, necessitating FSC for accurate TmT_m determination . Cyclo(-beta-Ala-Gly-beta-Ala-Gly) likely exhibits similar instability, with degradation products including linear oligomers and diketopiperazines.

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